2,6-Dibromobenzoyl chloride
Overview
Description
2,6-Dibromobenzoyl chloride is an organic compound with the molecular formula C7H3Br2ClO . It has a molecular weight of 298.36 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl group (C6H5CO-) where two hydrogen atoms on the benzene ring are replaced by bromine atoms and the remaining hydrogen is replaced by a chloride atom .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.679 g/mL at 25 °C . It has a boiling point of 245 °C .Scientific Research Applications
Ortho Effect in Solvolyses
The ortho effect of chloro substituents in similar compounds like 2,6-dichlorobenzoyl chloride significantly hinders attack on the acyl carbon, leading to an ionization mechanism in various solvents. This concept can be applied to understand the behavior of 2,6-dibromobenzoyl chloride in similar contexts (Park & Kevill, 2012).
Catalytic Applications
This compound derivatives can participate in iridium-catalyzed annulative coupling reactions with internal alkynes. This process selectively forms phenanthrene derivatives, an essential structure in many organic compounds, without the need for external bases (Nagata et al., 2014).
Amination Reactions
Derivatives of this compound can be used in amination reactions mediated by palladium/imidazolium salt systems. These reactions are crucial in the synthesis of a wide range of nitrogen-containing organic compounds, offering a versatile approach to constructing complex molecular architectures (Grasa et al., 2001).
Disinfection Byproduct Transformation
In the context of water treatment, halobenzoquinones, which can be structurally related to this compound, transform into haloacetic acids during chlorination. Understanding this transformation is crucial for developing effective water treatment technologies (Lou et al., 2021).
Nickel Complex Synthesis
This compound analogs are used in synthesizing nickel chloride compounds with N-heterocyclic carbene ligands. These compounds have applications in undergraduate chemistry laboratories and are vital in various catalytic processes (Cooke & Lightbody, 2011).
Safety and Hazards
Properties
IUPAC Name |
2,6-dibromobenzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWZDJLKJUQFRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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